N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a p-tolyl group at position 3 and a thioacetamide moiety at position 4. The acetamide side chain is further modified with a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-14-7-9-17(10-8-14)22-25-24-19-11-12-21(26-27(19)22)29-13-20(28)23-18-6-4-5-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFJYVJHRCGKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with promising biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thioacetamide group linked to a 1,2,4-triazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 454.49 g/mol. Its structural features contribute to its potential efficacy in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N6O3 |
| Molecular Weight | 454.49 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and triazole structures often exhibit antimicrobial and antifungal properties. For instance, related compounds have shown significant inhibition against various bacterial strains, suggesting that this compound may also possess similar therapeutic potentials .
A study reported that benzothioates derived from similar structures demonstrated good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . This highlights the need for further exploration into the antimicrobial efficacy of this compound.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Compounds with similar scaffolds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammatory processes. Notably, some derivatives have shown IC50 values as low as 0.011 μM against COX-II .
Given the presence of the triazole and thioacetamide groups in this compound, it is hypothesized that this compound may also exhibit significant COX-II inhibitory activity.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways:
- Enzyme Inhibition : The thiadiazole and triazole moieties are known to inhibit various enzymes linked to inflammation and cancer progression.
- Antimicrobial Mechanism : The thioether linkage may disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- In vitro Studies : Compounds with similar structures showed promising results in inhibiting bacterial growth and reducing inflammation markers in cell cultures.
- In vivo Studies : Animal models treated with related compounds exhibited reduced symptoms of inflammation and improved overall health metrics compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6)
- Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but replaces the p-tolyl group with a methyl group at position 3. The acetamide side chain is N-methylated and linked to a 3-methylphenyl group.
- Activity : Demonstrated functional inhibition of Lin-28 proteins, rescuing let-7 miRNA activity, and reducing tumorsphere formation in cancer cell lines via epigenetic differentiation .
- Key Difference : The absence of a thioether bridge and p-tolyl substitution may reduce binding affinity compared to the target compound.
2.1.2. 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
- Structure : Features a 4-ethoxyphenyl group on the acetamide side chain and a methyl-substituted triazolopyridazine core.
- Activity: No direct biological data provided, but the ethoxy group likely enhances solubility compared to the target compound’s hydrophobic p-tolyl group .
Functional Analogues with Heterocyclic Variations
2.2.1. Thiazolotriazole-Acetamide Derivatives (Compounds 26–32)
- Structure : Replace the triazolopyridazine core with a thiazolo[2,3-c][1,2,4]triazole system. Substituents include methoxyphenyl, trifluoromethylphenyl, and piperazine groups .
- Activity : These compounds were synthesized as anti-infectives, with variable yields (64–78%). Their biological evaluation focused on antimicrobial or antiviral properties, diverging from the epigenetic targets of triazolopyridazine analogs.
- Key Difference : The thiazolotriazole core may alter electron distribution, affecting interactions with biological targets.
2.2.2. N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide (CAS 891115-66-5)
- Structure : Substitutes the p-tolyl group with a pyridin-3-yl group and introduces a thiazine ring on the acetamide chain .
Comparative Analysis Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The p-tolyl and thioether groups in the target compound may enhance target binding compared to methyl or ethoxy analogs, but empirical validation is needed.
- Pharmacokinetics : Analogues with polar substituents (e.g., ethoxy, pyridine) show improved solubility, suggesting strategies to optimize the target compound’s bioavailability.
- Biological Targets : While Lin-28 inhibition is established for some triazolopyridazines , the target compound’s specific mechanism remains speculative. Screening against epigenetic or oncogenic targets is warranted.
Preparation Methods
Esterification-Amidation Strategy
Adapting methodologies from US7186860B2, the acetamide fragment is synthesized via:
- Esterification : 2-Mercaptoacetic acid reacts with methanol in the presence of H2SO4 (20% v/v) at 60–90°C to form methyl 2-sulfanylacetate.
- Amidation : The ester intermediate undergoes nucleophilic substitution with 2,3-dimethylaniline in methanol under NH3 atmosphere (1.5–2 bar pressure), yielding N-(2,3-dimethylphenyl)-2-sulfanylacetamide (Yield: 85–90%, HPLC purity >95%).
Critical parameters :
- Acid catalyst : Sulfonic acids (e.g., p-toluenesulfonic acid) improve esterification rates compared to mineral acids.
- Solvent selection : Methanol ensures homogeneity, while n-propanol reduces side-product formation.
Construction of 3-(p-Tolyl)-Triazolo[4,3-b]Pyridazine
Pyridazinone Cyclization
The triazolopyridazine core is synthesized through:
- Hydrazine cyclocondensation : 6-Chloropyridazin-3(2H)-one reacts with p-tolylhydrazine in ethanol at reflux (Δ78°C) for 12 hr, forming 3-(p-tolyl)-6-hydrazinylpyridazine (Yield: 76%).
- Triazole ring closure : Treatment with trimethylorthoformate in acetic acid at 100°C induces cyclization to 3-(p-tolyl)-triazolo[4,3-b]pyridazine (Yield: 68%, m.p. 214–217°C).
Characterization data :
Halogenation for Thiol Coupling
The 6-position of triazolopyridazine is functionalized via:
- Bromination : Reaction with POBr3 in acetonitrile at 0°C introduces a bromine atom (Yield: 82%).
- Thiolation : Displacement with thiourea in DMF at 120°C generates 6-mercapto-3-(p-tolyl)-triazolo[4,3-b]pyridazine (Yield: 75%).
Thioether Bridge Formation
Nucleophilic Aromatic Substitution
The acetamide and triazolopyridazine fragments are coupled via:
- Base-mediated coupling : 6-Mercapto-triazolopyridazine reacts with N-(2,3-dimethylphenyl)-2-bromoacetamide in the presence of K2CO3 in DMF at 80°C for 6 hr (Yield: 65%).
Optimization data :
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 6 | 65 |
| Et3N | THF | 60 | 8 | 52 |
| DBU | DMSO | 100 | 4 | 58 |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Approach
Combining steps 3.2 and 4.1 in a single vessel reduces purification needs:
Solid-Phase Synthesis
Adapting EP0648742A1 methodologies, polymer-supported amines catalyze thioether formation:
- Resin-bound catalysis : Wang resin functionalized with diisopropylethylamine facilitates coupling at 120°C (Yield: 70%, purity >98%).
Challenges and Mitigation Strategies
- Regioselectivity in triazole formation :
- Thiol oxidation :
- Solubility issues :
- Approach : Mixed solvent systems (DMF:THF 3:1 v/v) enhance intermediate solubility.
Q & A
Q. What are the critical steps and parameters for synthesizing N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core followed by thioether linkage and acetamide functionalization. Key parameters include:
- Temperature control : Pyridazine ring cyclization often requires reflux conditions (e.g., 80–120°C in ethanol or DMF) .
- Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base catalysts for condensation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic ring formation .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures ≥95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and bond connectivity, particularly for distinguishing thioether (-S-) and acetamide (-NHCO-) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm) .
- HPLC : Quantifies purity and detects by-products (e.g., unreacted precursors) .
Q. How can initial biological activity screening be designed for this compound?
- Target selection : Prioritize enzymes or receptors associated with the triazolopyridazine scaffold, such as cyclin-dependent kinases (CDKs) or tyrosine kinases .
- Assay types : Use fluorescence-based enzymatic inhibition assays (e.g., ATPase activity for kinases) or cell viability assays (e.g., MTT for cytotoxicity) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls .
Advanced Research Questions
Q. How can contradictions in biological activity data between structurally similar derivatives be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., p-tolyl vs. chlorophenyl groups) to identify pharmacophores critical for activity .
- Molecular docking : Compare binding affinities to target proteins (e.g., CDK2) using software like AutoDock to rationalize potency differences .
- Kinetic assays : Measure values to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. What strategies optimize reaction yields while minimizing by-products during synthesis?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic ring formation .
- Catalyst optimization : Screen palladium ligands (e.g., XPhos vs. SPhos) to enhance cross-coupling efficiency .
- In situ monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to light (ICH Q1B), heat (40–60°C), and pH extremes (1–13) to identify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C) and measure parent compound depletion over 24 hours .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
